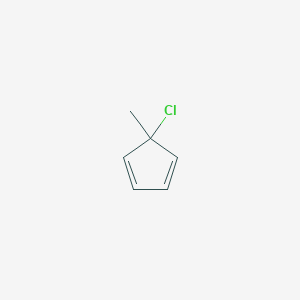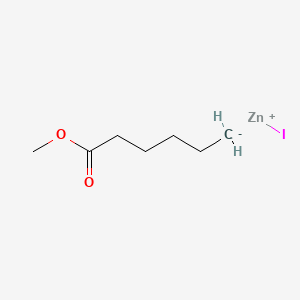
iodozinc(1+);methyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodozinc(1+);methyl hexanoate is a compound that combines the properties of iodozinc and methyl hexanoate Iodozinc is a positively charged zinc ion coordinated with an iodine atom, while methyl hexanoate is an ester formed from hexanoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodozinc(1+);methyl hexanoate typically involves the reaction of zinc iodide with methyl hexanoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
ZnI2+CH3(CH2)4COOCH3→Iodozinc(1+);methyl hexanoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where zinc iodide and methyl hexanoate are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Iodozinc(1+);methyl hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The zinc ion can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group in methyl hexanoate can be hydrolyzed to form hexanoic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new organozinc compounds.
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc species.
Hydrolysis: Formation of hexanoic acid and methanol.
Scientific Research Applications
Iodozinc(1+);methyl hexanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of iodozinc(1+);methyl hexanoate involves its interaction with various molecular targets. The zinc ion can coordinate with electron-rich sites in molecules, facilitating catalytic processes. The ester group can undergo hydrolysis, releasing hexanoic acid and methanol, which can participate in further reactions. The iodine atom can be substituted, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: An ester with similar structural features but lacks the zinc and iodine components.
Zinc iodide: A simple zinc salt without the ester functionality.
Ethyl hexanoate: Another ester with a similar structure but different alkyl group.
Uniqueness
Iodozinc(1+);methyl hexanoate is unique due to the combination of zinc, iodine, and ester functionalities in a single molecule
Properties
CAS No. |
131392-85-3 |
|---|---|
Molecular Formula |
C7H13IO2Zn |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
iodozinc(1+);methyl hexanoate |
InChI |
InChI=1S/C7H13O2.HI.Zn/c1-3-4-5-6-7(8)9-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
POSWEUHODYLTFF-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCC[CH2-].[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
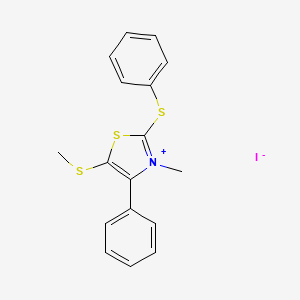

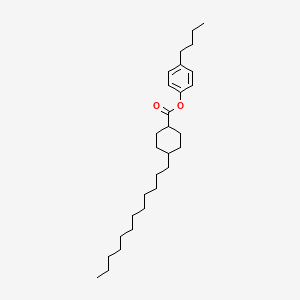

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
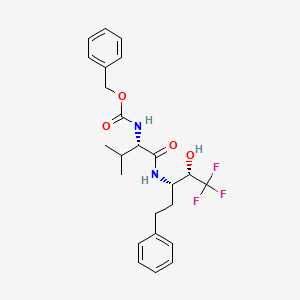
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
